PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE
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Overview
Description
PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE is a chemical compound with the molecular formula C12H9ClN2O2S and a molecular weight of 280.73. This compound is characterized by the presence of a phenyl group, a chloro group, a methylsulfanyl group, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE typically involves the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with phenol in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Pyrimido[1,2-a]benzimidazoles: These compounds show significant antifungal activity.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-18-12-14-7-9(13)10(15-12)11(16)17-8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLVZNMZLUJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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